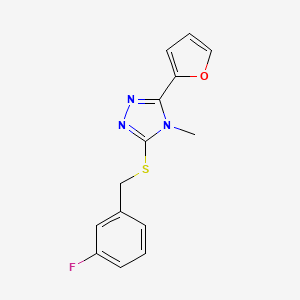

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide

Description

Properties

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3OS/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHGLKWVUWYMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578004-37-2 | |

| Record name | 3-FLUOROBENZYL 5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Furyl Group: The furyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a furyl boronic acid with a halogenated triazole intermediate.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Fluorobenzyl halide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antifungal and antibacterial properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Biological Activity

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide (CAS Number: 578004-37-2) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide is with a molecular weight of approximately 289.34 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to the triazole moiety, which can interact with various biological targets. Triazoles are known to inhibit specific enzymes and receptors, which can lead to therapeutic effects against fungal infections and other diseases.

Potential Mechanisms:

- Enzyme Inhibition : The triazole ring can bind to the active sites of enzymes, inhibiting their function.

- Antifungal Activity : Compounds with triazole structures often exhibit antifungal properties by disrupting the synthesis of ergosterol in fungal cell membranes.

- Antimicrobial Properties : The presence of the sulfide group may enhance the compound's interaction with bacterial membranes, contributing to its antimicrobial efficacy.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with similar triazole compounds, providing insights into the potential effectiveness of 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide.

Antifungal Activity

A comparative study on various triazole derivatives indicated that compounds with similar structures exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger. For instance, compounds featuring a fluorobenzyl group demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL against these pathogens .

Antibacterial Activity

In vitro testing has shown that triazole derivatives can also exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds with a similar scaffold displayed MIC values comparable to standard antibiotics like ciprofloxacin and chloramphenicol .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the introduction of specific functional groups can significantly influence the biological activity of triazole compounds:

| Substituent | Effect on Activity |

|---|---|

| Fluorine atom | Increases lipophilicity and binding affinity |

| Sulfide group | Enhances membrane interaction |

| Methyl group | Modulates steric hindrance |

These modifications can lead to improved efficacy against target pathogens while minimizing toxicity.

Case Studies

Several studies have been conducted on related compounds to assess their biological activities:

- Study on Triazole Derivatives : A series of triazole derivatives were tested for antifungal activity, showing that modifications at the benzyl position significantly enhanced their effectiveness against Fusarium oxysporum with MIC values as low as 6.25 µg/mL .

- Antimicrobial Testing : Research demonstrated that certain triazoles exhibited potent antimicrobial effects against multiple bacterial strains, indicating broad-spectrum potential for compounds similar to 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide .

Q & A

Q. What are the key synthetic strategies for 3-fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl sulfide?

The synthesis typically involves multi-step reactions starting from substituted triazole precursors. Copper-catalyzed thiol-ene "click" reactions are often employed to introduce the fluorobenzyl sulfide moiety, as these conditions (e.g., CuI in DMF at 60–80°C) ensure regioselectivity and high yields . A critical step is the optimization of solvent polarity (e.g., DMF or THF) to stabilize intermediates and minimize side reactions. Post-synthesis purification via medium-pressure liquid chromatography (MPLC) is recommended to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving its 3D structure, particularly to confirm the substitution pattern of the triazole ring and the spatial orientation of the fluorobenzyl group . Spectroscopic methods include:

- ¹H/¹³C NMR : Key signals include the furyl proton at δ 6.5–7.2 ppm and the fluorobenzyl methylene protons at δ 4.2–4.5 ppm .

- HRMS : Expected molecular ion [M+H]+ at m/z 410.46 (C₁₇H₁₆F₂N₄O₂S₂) .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

| Property | Value | Relevance |

|---|---|---|

| Boiling Point | ~597°C (predicted) | Determines solvent removal methods |

| LogP | ~2.8 (calculated) | Predicts membrane permeability |

| Solubility | DMSO > 10 mg/mL | Guides in vitro assay conditions |

| Data derived from analogs in suggest these properties influence bioactivity and formulation stability. |

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazole-thioether coupling?

Contradictory reports on yields (52–74% in ) highlight the sensitivity of sulfur nucleophiles to oxidation. To mitigate this:

- Use anhydrous solvents (e.g., degassed DMF) to prevent disulfide formation.

- Optimize catalyst loading : 10 mol% CuI improves coupling efficiency without side-product accumulation .

- Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7) to terminate at peak conversion .

Q. What computational methods validate the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and DFT calculations are used to predict binding affinities. For example:

Q. How do structural analogs resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus vs. E. coli in ) arise from substituent effects. Comparative studies show:

- 3-Fluorobenzyl derivatives exhibit stronger Gram-positive activity due to enhanced membrane disruption.

- 2-Furyl moieties improve solubility but reduce potency against hydrophobic targets. Structure-activity relationship (SAR) models should prioritize substituent electronegativity and steric bulk .

Q. What strategies address challenges in crystallizing this compound?

Failed crystallization attempts (common in triazole derivatives) require:

- Solvent screening : Use 1:1 DCM/ethanol for slow evaporation.

- Seeding : Introduce microcrystals from analogs (e.g., 4-chlorobenzyl derivatives) to induce nucleation .

- Cryocooling : Data collection at 100 K improves diffraction quality for SHELXL refinement .

Methodological Notes

- Contradiction Management : Cross-validate NMR assignments with HSQC and HMBC to resolve signal overlap .

- Data Reproducibility : Report exact CuI concentrations and solvent purity levels, as trace water degrades sulfur intermediates .

- Ethical Compliance : Avoid PubChem/BenchChem data due to reliability concerns; prioritize peer-reviewed crystallographic databases (e.g., CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.